3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a furan-2-carboxylate moiety attached to the chromen-4-one core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Furan-2-carboxylate Moiety: The furan-2-carboxylate moiety is attached through an esterification reaction involving furan-2-carboxylic acid and the chromen-4-one derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity or topoisomerase in the case of anticancer activity.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway in inflammation or the apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure with a fluorine atom instead of bromine.
3-(4-methylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate imparts unique electronic and steric properties, making it distinct in terms of reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO5/c1-12-19(13-4-6-14(22)7-5-13)20(23)16-9-8-15(11-18(16)26-12)27-21(24)17-3-2-10-25-17/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIHTIBJAFJQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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